molecular formula C16H16N2O4 B7969448 6-Nitro-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole

6-Nitro-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole

Cat. No.: B7969448
M. Wt: 300.31 g/mol
InChI Key: MQWGYXCBKCLDOB-UHFFFAOYSA-N
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Description

6-Nitro-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole is a complex organic compound characterized by its unique spirocyclic structure. This compound features a nitro group attached to an indole ring, which is further connected to a dioxaspirodecane moiety. The presence of these functional groups and the spirocyclic structure endows the compound with distinct chemical and physical properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole typically involves multi-step organic reactions. One common approach starts with the preparation of the indole core, followed by the introduction of the nitro group through nitration reactions. The spirocyclic structure is then formed by reacting the intermediate with appropriate reagents under controlled conditions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, industrial methods often focus on minimizing waste and improving the overall sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Nitro-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

6-Nitro-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Nitro-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole involves its interaction with specific molecular targets. The nitro group and indole ring can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. Detailed studies on its molecular targets and pathways are essential for understanding its full range of effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-Nitro-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole lies in its combination of a nitro group, an indole ring, and a spirocyclic structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-6-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c19-18(20)12-1-2-13-14(10-17-15(13)9-12)11-3-5-16(6-4-11)21-7-8-22-16/h1-3,9-10,17H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWGYXCBKCLDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC=C1C3=CNC4=C3C=CC(=C4)[N+](=O)[O-])OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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